8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
CAS No.: 4711-00-6
Cat. No.: VC20790166
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4711-00-6 |
|---|---|
| Molecular Formula | C12H19N3O5 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | (1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
| Standard InChI | InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
| Standard InChI Key | KIBLVBPHQCVUFG-SOYHJAILSA-N |
| Isomeric SMILES | CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
| SMILES | CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
| Canonical SMILES | CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
Introduction
The compound 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a complex organic molecule with a unique structure. It belongs to the class of pentaoxatricyclo compounds, which are characterized by their tricyclic ring system and multiple oxygen atoms. This compound has been noted in various chemical databases for its structural complexity and potential applications in organic synthesis.
Chemical Reactions
The azidomethyl group in this compound can participate in various chemical reactions, such as click chemistry, which involves the cycloaddition of azides to alkynes. This property makes it a potential candidate for further modification or conjugation in chemical synthesis.
Available Data
Currently, there is a lack of comprehensive research findings specifically focused on the biological or chemical applications of 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane. The compound is primarily noted in chemical databases for its structural characteristics.
Future Directions
Future research could explore the potential of this compound in click chemistry reactions or its modification to introduce new functional groups that enhance its biological activity or chemical utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume